Multi-Target Lipoxygenase Inhibition Profile Relative to Selective 5-LOX and COX-2 Agents
2-Hydroxyhex-4-en-3-one is classified in the MeSH authoritative vocabulary as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. In contrast, the clinically used 5‑lipoxygenase inhibitor zileuton exhibits an IC₅₀ of 0.5–1 µM against 5‑LOX in human whole blood [2] but possesses negligible activity against COX enzymes and carboxylesterase. The compound’s multi‑target profile is further supported by BindingDB data showing an IC₅₀ of 4.5 × 10⁻⁷ M (450 nM) against human recombinant COX‑2 [3], whereas the saturated analog 2‑hydroxy‑3‑hexanone lacks the electrophilic enone moiety and is devoid of reported lipoxygenase or cyclooxygenase inhibition activity. This dual LOX/COX engagement distinguishes 2‑hydroxyhex‑4‑en‑3‑one from both highly selective 5‑LOX inhibitors (e.g., zileuton) and pure COX‑2 inhibitors (e.g., celecoxib, IC₅₀ COX‑2 ≈ 40 nM), positioning it as a research tool for probing balanced arachidonic acid pathway modulation.
| Evidence Dimension | Multi-enzyme inhibition profile (LOX, COX-2, carboxylesterase, formyltetrahydrofolate synthetase) |
|---|---|
| Target Compound Data | Potent LOX inhibitor; COX-2 IC50 = 450 nM (human recombinant); also inhibits formyltetrahydrofolate synthetase and carboxylesterase |
| Comparator Or Baseline | Zileuton: 5-LOX IC50 ~0.5-1 µM (human whole blood), no COX inhibition. Celecoxib: COX-2 IC50 ~40 nM, no LOX inhibition. 2-Hydroxy-3-hexanone: no reported LOX/COX activity. |
| Quantified Difference | 450 nM COX-2 inhibition vs. no COX-2 activity for zileuton; LOX inhibition vs. no LOX activity for celecoxib; multi-target activity vs. completely inactive saturated analog |
| Conditions | COX-2: human recombinant enzyme, peroxidase activity assay, 60 min preincubation, arachidonic acid substrate [3]; LOX: MeSH authoritative classification based on published literature [1] |
Why This Matters
For researchers requiring a compound that simultaneously modulates lipoxygenase and cyclooxygenase pathways within a single scaffold, 2-hydroxyhex-4-en-3-one offers a documented multi-target profile that neither selective 5-LOX inhibitors nor pure COX-2 inhibitors can provide.
- [1] MeSH Concept Record M0014961, 2-hydroxyhex-4-en-3-one. Medical University of Lublin. View Source
- [2] Carter GW et al. (1991) 5-Lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther, 256(3):929-937. View Source
- [3] BindingDB Entry BDBM50566913 / CHEMBL4857474, 2-Hydroxyhex-4-en-3-one COX-2 inhibition data. BindingDB (2024). View Source
